molecular formula C14H13N5O2 B2354968 1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1171890-26-8

1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2354968
CAS No.: 1171890-26-8
M. Wt: 283.291
InChI Key: HMDPZCARPQCBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS 1171890-26-8) is a synthetic small molecule featuring a hybrid heterocyclic architecture, combining 1,3,4-oxadiazole and 1H-pyrazole pharmacophores. This molecular design is of significant interest in medicinal chemistry, particularly in the discovery of novel anticancer agents. The 1,3,4-oxadiazole scaffold is a well-known privileged structure in drug discovery that demonstrates a wide spectrum of biological activities. Research indicates that 1,3,4-oxadiazole derivatives can exhibit potent antiproliferative effects by targeting multiple key biological pathways involved in cancer cell proliferation. These mechanisms include the inhibition of specific enzymes and proteins, such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The conjugation of the oxadiazole ring with a pyrazole carboxamide moiety, as seen in this compound, is a recognized strategy to develop hybrid molecules with potential enhanced efficacy and selectivity . Pyrazole-based scaffolds are themselves recognized for their extensive pharmacological profiles, including anticancer and anti-inflammatory activities, making them a prevalent feature in many clinically used drugs and investigational compounds . Preclinical research on analogous pyrazole-carboxamide derivatives has shown promising results, with some compounds demonstrating the ability to inhibit the growth of cancer cell lines, such as A549 lung carcinoma cells, by inducing programmed cell death pathways like apoptosis and autophagy . This compound is provided with a certified purity of 98% and is intended for research applications only. It is supplied as a solid that should be stored at 2-8°C to maintain stability. Researchers are advised to consult the associated safety data sheet for proper handling and storage procedures. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-9-4-3-5-10(8-9)13-16-17-14(21-13)15-12(20)11-6-7-19(2)18-11/h3-8H,1-2H3,(H,15,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDPZCARPQCBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C3=NN(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of m-Toluic Hydrazide

Procedure :

  • Hydrazide Formation : m-Toluic acid (10 mmol) reacts with hydrazine hydrate (20 mmol) in ethanol under reflux for 6 hours to yield m-toluic hydrazide.
  • Oxadiazole Cyclization : The hydrazide undergoes cyclization with cyanogen bromide (CNBr, 12 mmol) in dichloromethane at 0°C, followed by stirring at room temperature for 12 hours. The product precipitates upon neutralization with NaHCO₃.

Reaction Conditions :

Step Reagent Solvent Temperature Time Yield
1 NH₂NH₂·H₂O EtOH Reflux 6 h 85%
2 CNBr CH₂Cl₂ 0°C → RT 12 h 72%

Characterization :

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 7.78 (s, 1H, NH₂), 7.45–7.32 (m, 4H, Ar-H), 2.38 (s, 3H, CH₃).
  • IR (KBr): 3320 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N).

Alternative Pathway: Carbodiimide-Mediated Cyclization

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) in THF at 0°C, m-toluic hydrazide cyclizes to the oxadiazole over 8 hours (Yield: 68%). This method avoids hazardous CNBr but requires stringent moisture control.

Synthesis of 1-Methyl-1H-Pyrazole-3-Carbonyl Chloride

Methylation of Pyrazole Carboxylate

Procedure :

  • Ester Synthesis : Ethyl 1H-pyrazole-3-carboxylate (10 mmol) reacts with dimethyl sulfate (12 mmol) in toluene using NaHCO₃ (15 mmol) as a base at 50°C for 4 hours.
  • Saponification : The ester hydrolyzes with NaOH (2M, 20 mL) in ethanol/water (1:1) at 80°C for 2 hours, acidified to pH 3 with HCl to precipitate 1-methyl-1H-pyrazole-3-carboxylic acid.
  • Acid Chloride Formation : The acid refluxes with thionyl chloride (5 eq) for 3 hours, yielding the carbonyl chloride after solvent evaporation.

Reaction Conditions :

Step Reagent Solvent Temperature Time Yield
1 (CH₃)₂SO₄ Toluene 50°C 4 h 90%
2 NaOH EtOH/H₂O 80°C 2 h 88%
3 SOCl₂ Neat Reflux 3 h 95%

Characterization :

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 2.4 Hz, 1H, Py-H), 6.65 (d, J = 2.4 Hz, 1H, Py-H), 3.92 (s, 3H, N-CH₃).
  • IR (KBr): 1740 cm⁻¹ (C=O), 760 cm⁻¹ (C-Cl).

Amide Coupling to Form the Target Compound

Schotten-Baumann Reaction

Procedure :
5-(m-Tolyl)-1,3,4-oxadiazol-2-amine (5 mmol) and 1-methyl-1H-pyrazole-3-carbonyl chloride (5.5 mmol) react in THF with K₂CO₃ (10 mmol) at 0°C, warming to room temperature over 12 hours.

Reaction Conditions :

Reagent Solvent Temperature Time Yield
K₂CO₃ THF 0°C → RT 12 h 78%

Characterization :

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12 (d, J = 2.4 Hz, 1H, Py-H), 7.68–7.25 (m, 4H, Ar-H), 6.82 (d, J = 2.4 Hz, 1H, Py-H), 3.88 (s, 3H, N-CH₃), 2.37 (s, 3H, Ar-CH₃).
  • HPLC : Purity >98% (C18 column, MeCN/H₂O 70:30).

Alternative Coupling Agents

Using HATU (1.1 eq) and DIPEA (3 eq) in DMF at 25°C for 6 hours achieves comparable yields (75%) but incurs higher costs.

One-Pot Tandem Synthesis

Simultaneous Cyclization and Coupling

A novel approach condenses m-toluic hydrazide, 1-methyl-1H-pyrazole-3-carboxylic acid, and POCl₃ (3 eq) in acetonitrile at 80°C for 24 hours, achieving 65% yield. While operationally simpler, this method demands precise stoichiometry.

Reaction Conditions :

Reagent Solvent Temperature Time Yield
POCl₃ CH₃CN 80°C 24 h 65%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Stepwise Coupling High purity, scalable Multi-step, longer duration 70–78%
Carbodiimide Cyclization Avoids CNBr Moisture-sensitive reagents 65–72%
One-Pot Synthesis Operational simplicity Lower yield, stoichiometric control 60–65%

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol or amine derivative.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of oxadiazole derivatives, including 1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide, as promising anticancer agents. For instance, compounds containing oxadiazole rings have shown significant antiproliferative activity against various cancer cell lines:

  • Mechanism of Action : The compound may act by inhibiting specific enzymes or receptors involved in cancer cell proliferation. This inhibition can trigger apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
  • Case Studies : A study evaluated similar oxadiazole derivatives against human colon cancer cell lines (HCT-116) and breast cancer cell lines (MCF-7). Compounds demonstrated IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that pyrazole and oxadiazole derivatives exhibit significant antibacterial and antifungal activities:

  • Antibacterial Studies : In vitro tests have shown that certain derivatives possess activity against pathogenic bacteria, suggesting their potential use in treating bacterial infections .

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions. Common methods include:

  • Cyclization of Hydrazides : The reaction of m-tolyl hydrazide with carboxylic acids under dehydrating conditions is a standard approach to form the oxadiazole ring .
  • Yield Optimization : Techniques such as continuous flow chemistry may be employed to enhance yield and purity for industrial applications.

Mechanism of Action

The mechanism of action of 1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural variations among pyrazole-carboxamide derivatives include:

  • Pyrazole Substitutions: The 1-methyl group in the target compound contrasts with 3-methyl, 5-chloro, or 4-cyano substituents in analogs (e.g., compounds 3a–3e in ). Methyl groups enhance lipophilicity and metabolic stability, while halogens (e.g., Cl) or electron-withdrawing groups (e.g., CN) influence electronic properties and binding interactions .
  • Oxadiazole/Aryl Modifications: The m-tolyl group on the oxadiazole ring differs from para-substituted aryl groups (e.g., p-tolyl, 4-fluorophenyl) in analogs.
Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Pyrazole Substituents Aryl/Oxadiazole Substituents Molecular Formula Yield (%) Melting Point (°C) Reference
Target Compound 1-methyl 5-(m-tolyl) C₁₅H₁₄N₄O₂ - - -
3a () 3-methyl, 5-chloro Phenyl C₂₁H₁₅ClN₆O 68 133–135
3c () 3-methyl, 5-chloro p-Tolyl C₂₂H₁₇ClN₆O 62 123–125
3d () 3-methyl, 5-chloro 4-Fluorophenyl C₂₁H₁₄ClFN₆O 71 181–183
Compound 1-methyl 1,2-Oxazole-5-carboxamide C₉H₁₀N₄O₂ - -

Key Observations :

  • Yields : Higher yields (e.g., 71% for 3d) correlate with electron-deficient aryl groups (e.g., 4-fluorophenyl), which may stabilize intermediates during coupling .
  • Melting Points: Chlorinated derivatives (e.g., 3b, mp 171–172°C) exhibit higher melting points than non-halogenated analogs due to increased molecular symmetry and intermolecular forces .

Spectral and Electronic Properties

  • NMR Shifts : The methyl group on the pyrazole ring in the target compound would resonate near δ 2.6–2.7 ppm, consistent with analogs like 3a (δ 2.66 ppm). Aromatic protons in the m-tolyl group would display distinct splitting patterns compared to para-substituted analogs .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) for the target compound is predicted near m/z 298.3 (C₁₅H₁₄N₄O₂), lower than chlorinated analogs (e.g., 3a: m/z 403.1) due to the absence of halogens .

Biological Activity

1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Synthesis

The compound features a pyrazole ring fused with an oxadiazole moiety , contributing to its unique properties. The synthesis typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
  • Formation of the Pyrazole Ring : Cyclization occurs using precursors like β-keto esters or hydrazine derivatives.
  • Coupling of Rings : The final step involves amide bond formation between the oxadiazole and pyrazole rings using coupling reagents like EDCI or DCC.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains, indicating strong antibacterial activity .
  • Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is critical for preventing chronic infections .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Mechanism of Action : It is believed to act by inhibiting specific enzymes involved in cancer cell proliferation, such as HDAC (Histone Deacetylase) and thymidylate synthase .
  • Cytotoxicity Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells .

Comparative Studies

Comparative studies with structurally similar compounds reveal that the presence of both oxadiazole and pyrazole rings enhances biological activity. For instance:

CompoundStructureBiological Activity
1-methyl-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamidePara-tolyl groupModerate activity
1-methyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamideThiadiazole ringLower activity

The unique substitution pattern in this compound contributes to its enhanced potency compared to these analogs.

Study on Antimicrobial Efficacy

In a study published in ACS Omega, various derivatives were tested for antimicrobial activity. The results indicated that compounds with oxadiazole moieties exhibited superior antibacterial properties compared to those without. Specifically, derivatives similar to this compound showed potent inhibition against gram-positive bacteria .

Anticancer Mechanisms

Another study highlighted the anticancer mechanisms involving apoptosis induction in cancer cell lines treated with oxadiazole derivatives. The findings suggested that these compounds could activate apoptotic pathways through increased p53 expression and caspase activation, leading to programmed cell death in tumor cells .

Q & A

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

To confirm structural integrity and purity, researchers should employ a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : Provides detailed information on hydrogen (¹H) and carbon (¹³C) environments, confirming substituent positions and connectivity .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, oxadiazole ring vibrations) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and detects impurities .
  • Elemental Analysis : Ensures stoichiometric consistency with the theoretical formula .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating and analyzing components .

Q. What synthetic routes are effective for producing this compound?

Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole ring via cyclization of thiosemicarbazides under acidic conditions .
  • Step 2 : Coupling the oxadiazole intermediate with a pyrazole-carboxamide derivative using K₂CO₃ as a base in DMF at room temperature .
  • Optimization : Reaction yields improve with ultrasound-assisted methods, reducing time and enhancing regioselectivity .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • PASS Program : Predicts potential biological targets (e.g., antimicrobial, anticancer) based on structural similarity to known bioactive molecules .
  • Molecular Docking : Evaluates binding affinity to specific enzymes (e.g., human dihydrofolate reductase, DHFR) by analyzing interactions (e.g., hydrogen bonds, hydrophobic contacts) with active-site residues .
    • Example: Docking scores (e.g., -9.2 kcal/mol for DHFR) and interacting amino acids (e.g., Leu4, Arg28) can guide target prioritization .

Q. How do structural modifications influence pharmacological properties?

  • Oxadiazole vs. Thiadiazole Substitution : Replacing the oxadiazole with a thiadiazole moiety alters electron density, impacting binding to hydrophobic enzyme pockets .

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the m-tolyl ring enhances metabolic stability but may reduce solubility .

  • Data Table :

    Modification SiteFunctional GroupImpact on Activity
    Oxadiazole Ring-O- vs. -S-Lower IC₅₀ for -S- analogs in cytotoxicity assays
    Pyrazole Methyl-CH₃ vs. -CF₃Increased logP (lipophilicity) but reduced bioavailability

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Validation Strategies :
    • In Vitro Assays : Test predicted targets (e.g., DHFR inhibition) using enzymatic assays to confirm docking results .
    • ADME Profiling : Address discrepancies in bioavailability by measuring solubility, permeability (Caco-2 models), and metabolic stability (microsomal assays) .
    • Parameter Adjustment : Refine docking force fields (e.g., AMBER vs. CHARMM) to better model ligand flexibility and solvation effects .

Q. What reaction mechanisms govern the compound’s chemical reactivity?

  • Nucleophilic Substitution : The oxadiazole’s electron-deficient nitrogen atoms react with electrophiles (e.g., alkyl halides) in SNAr mechanisms .
  • Amide Bond Stability : Hydrolysis under acidic/basic conditions can degrade the carboxamide group; stability studies (pH 1–9, 37°C) are critical for formulation .
  • Oxidative Pathways : Thiophene-containing analogs (e.g., in ) undergo CYP450-mediated oxidation, requiring metabolite identification via LC-MS/MS .

Methodological Considerations

Q. How can researchers optimize reaction conditions for scale-up synthesis?

  • Solvent Selection : DMF enhances solubility but may require replacement with acetonitrile for easier purification .
  • Catalyst Screening : Pd/C or Ni catalysts improve coupling efficiency in heterocyclic ring formation .
  • Process Control : Real-time monitoring via TLC or in-line IR spectroscopy ensures reaction completion and minimizes by-products .

Q. What strategies validate the compound’s mechanism of action in biological systems?

  • Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀, Ki) under varied substrate concentrations to confirm competitive/non-competitive binding .
  • Gene Knockdown : Use siRNA to silence target genes (e.g., DHFR) and assess compound efficacy loss, confirming target specificity .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy, refining structure-activity relationships .

Data-Driven Insights

  • Comparative Bioactivity : Analogs with benzothiazole substituents (e.g., ) show 2–3× higher antimicrobial activity than m-tolyl derivatives, suggesting substituent-driven potency .
  • Synthetic Yield Optimization : Ultrasound-assisted synthesis improves yields from 65% (traditional) to 89% by enhancing mass transfer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.